3-Nitrobenzene-1-carbothioamide

Description

The exact mass of the compound 3-Nitrobenzene-1-carbothioamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Nitrobenzene-1-carbothioamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Nitrobenzene-1-carbothioamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

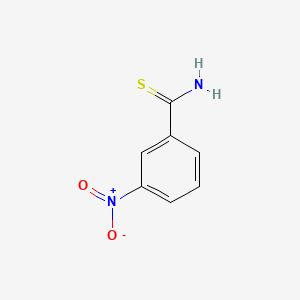

IUPAC Name |

3-nitrobenzenecarbothioamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O2S/c8-7(12)5-2-1-3-6(4-5)9(10)11/h1-4H,(H2,8,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDQCHDWHHGEXQE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(=S)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50506244 |

Source

|

| Record name | 3-Nitrobenzene-1-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50506244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70102-34-0 |

Source

|

| Record name | 3-Nitrobenzene-1-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50506244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-nitrobenzene-1-carbothioamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties and Analytical Characterization of 3-Nitrobenzene-1-carbothioamide

Abstract: This technical guide provides a comprehensive analysis of 3-Nitrobenzene-1-carbothioamide, a molecule of interest in chemical biology and drug discovery. Centered on its fundamental property—the molecular weight—this document explores the theoretical calculation, experimental verification, and contextual significance of this value. It is intended for researchers, scientists, and drug development professionals, offering field-proven insights into its analytical characterization and its potential role in medicinal chemistry, framed by principles such as Lipinski's Rule of Five.

Introduction

3-Nitrobenzene-1-carbothioamide belongs to a class of organic molecules characterized by a nitroaromatic ring and a thioamide functional group. The presence of the electron-withdrawing nitro group and the versatile thioamide moiety makes it a valuable scaffold in synthetic chemistry and a compound of interest for biological screening. Thioamides, as isosteres of amides, have garnered significant attention in medicinal chemistry for their unique physicochemical properties and biological activities[1]. Understanding the precise molecular weight of this compound is the first and most critical step in its identification, characterization, and application in any research setting. This guide will use the molecular weight of 3-Nitrobenzene-1-carbothioamide as a foundational data point to explore its broader chemical and pharmaceutical properties.

Part 1: Foundational Physicochemical Properties

The identity and purity of a chemical compound are established through its unique set of physicochemical properties. For 3-Nitrobenzene-1-carbothioamide, the molecular weight is the cornerstone of this identity.

Theoretical Molecular Weight and Formula

The molecular formula for 3-Nitrobenzene-1-carbothioamide has been established as C₇H₆N₂O₂S[2]. The molecular weight can be calculated in two ways: the average mass, which is based on the natural isotopic abundance of the elements, and the monoisotopic mass, which is calculated using the mass of the most abundant isotope of each element. For high-accuracy applications like mass spectrometry, the monoisotopic mass is paramount.

-

Average Molecular Weight Calculation:

-

Carbon (C): 7 × 12.011 = 84.077

-

Hydrogen (H): 6 × 1.008 = 6.048

-

Nitrogen (N): 2 × 14.007 = 28.014

-

Oxygen (O): 2 × 15.999 = 31.998

-

Sulfur (S): 1 × 32.06 = 32.06

-

Total Average Molecular Weight = 182.197 g/mol (often rounded to 182.2)[2].

-

-

Monoisotopic Mass Calculation:

-

¹²C: 7 × 12.000000 = 84.000000

-

¹H: 6 × 1.007825 = 6.04695

-

¹⁴N: 2 × 14.003074 = 28.006148

-

¹⁶O: 2 × 15.994915 = 31.98983

-

³²S: 1 × 31.972071 = 31.972071

-

Total Monoisotopic Mass = 182.014999 Da

-

This distinction is critical. While general chemical suppliers may list the average weight, high-resolution mass spectrometry (HRMS) will resolve the monoisotopic mass and its characteristic isotopic pattern, providing unequivocal confirmation of the elemental composition.

Core Data Summary

The fundamental properties of 3-Nitrobenzene-1-carbothioamide are summarized in the table below for quick reference.

| Property | Value | Source |

| IUPAC Name | 3-nitrobenzenecarbothioamide | N/A |

| CAS Number | 70102-34-0 | [2] |

| Molecular Formula | C₇H₆N₂O₂S | [2] |

| Average Molecular Weight | 182.2 g/mol | [2] |

| Monoisotopic Mass | 182.0150 Da | PubChem CID 3000564 (Isomer)[3] |

Part 2: Experimental Verification and Characterization

Theoretical values must be confirmed through empirical data. The structural confirmation of 3-Nitrobenzene-1-carbothioamide relies on a suite of modern analytical techniques where its molecular weight is a key parameter.

Mass Spectrometry (MS)

Mass spectrometry is the definitive technique for determining the molecular weight of a compound. For a polar molecule like 3-Nitrobenzene-1-carbothioamide, Electrospray Ionization (ESI) is the preferred method.

Causality of Method Selection: ESI is a soft ionization technique that minimizes fragmentation, ensuring the detection of the intact molecular ion. Given the presence of the nitro group and the thioamide's nitrogen and sulfur atoms, the molecule can be readily protonated or deprotonated. ESI in positive ion mode would likely yield the protonated molecule [M+H]⁺ at m/z 183.0228, while negative ion mode could show the deprotonated molecule [M-H]⁻ at m/z 181.0072. The choice of mode depends on the compound's pKa and the mobile phase pH, but both provide a clear path to confirming the molecular mass. The fragmentation pattern in tandem MS (MS/MS) can further confirm the structure, with characteristic losses of the nitro group (NO₂) or parts of the thioamide group[4][5].

Experimental Protocol: ESI-MS Analysis

-

Sample Preparation: Prepare a 1 mg/mL stock solution of 3-Nitrobenzene-1-carbothioamide in methanol or acetonitrile. Dilute to a final concentration of 1-10 µg/mL in a 50:50 acetonitrile:water solution containing 0.1% formic acid (for positive mode) or 0.1% ammonium hydroxide (for negative mode).

-

Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).

-

Infusion: Directly infuse the sample solution at a flow rate of 5-10 µL/min.

-

Ion Source Parameters:

-

Ionization Mode: ESI Positive and/or Negative

-

Capillary Voltage: 3.5-4.5 kV

-

Source Temperature: 100-150 °C

-

-

Data Acquisition: Acquire full scan spectra over a mass range of m/z 50-500.

-

Validation: The primary validation is the detection of the exact mass of the molecular ion (e.g., [M+H]⁺) within a 5 ppm mass accuracy window of the theoretical value (183.0228).

Nuclear Magnetic Resonance (NMR) Spectroscopy

While MS confirms the molecular weight and elemental formula, NMR spectroscopy elucidates the compound's structural connectivity. For 3-Nitrobenzene-1-carbothioamide (C₇H₆N₂O₂S), ¹H and ¹³C NMR provide a distinct fingerprint.

-

¹H NMR: The spectrum would show characteristic signals for the four aromatic protons on the disubstituted benzene ring and exchangeable signals for the two protons of the -NH₂ group of the thioamide. The chemical shifts and coupling patterns of the aromatic protons would confirm the meta (1,3) substitution pattern.

-

¹³C NMR: The spectrum would display signals for the seven carbon atoms. The thiocarbonyl carbon (C=S) is particularly diagnostic, appearing significantly downfield (typically >190 ppm)[1][6].

The combined data from MS and NMR provides an unassailable confirmation of both the molecular weight and the precise isomeric structure of the compound.

Part 3: Significance of Molecular Weight in a Research Context

The molecular weight of 182.2 g/mol is not just an identifier; it is a critical parameter that influences the compound's behavior and potential applications, especially in drug discovery.

Lipinski's Rule of Five and "Drug-Likeness"

Developed by Christopher Lipinski, the "Rule of Five" (Ro5) provides a set of guidelines to assess the "drug-likeness" of a compound and its likelihood of being an orally active drug[3][7]. The rule states that poor oral absorption or permeation is more likely when a compound violates more than one of the following criteria:

-

Molecular Weight (MW) ≤ 500 Daltons

-

Log P (a measure of lipophilicity) ≤ 5

-

Hydrogen Bond Donors (N-H, O-H bonds) ≤ 5

-

Hydrogen Bond Acceptors (N, O atoms) ≤ 10

Analysis of 3-Nitrobenzene-1-carbothioamide:

-

Molecular Weight: 182.2 Da (< 500) - Pass

-

Hydrogen Bond Donors: 1 (the -NH₂ group) (< 5) - Pass

-

Hydrogen Bond Acceptors: 4 (two O atoms in NO₂, one N atom, and one S atom in the thioamide) (< 10) - Pass

-

Log P: The calculated Log P for the isomeric 4-nitrobenzenecarbothioamide is 1.8[3], suggesting the 3-nitro isomer would also have a value well below 5. - Pass

With a molecular weight of 182.2 Da, 3-Nitrobenzene-1-carbothioamide comfortably fits within the Ro5 guidelines, making it an attractive starting point for fragment-based or lead discovery programs[8][9]. Its low molecular weight provides ample scope for chemical modification to optimize potency and selectivity while maintaining favorable pharmacokinetic properties.

Conclusion

The molecular weight of 3-Nitrobenzene-1-carbothioamide, definitively established as 182.2 g/mol (C₇H₆N₂O₂S), is the foundational characteristic that underpins all further scientific inquiry[2]. This value, calculated theoretically and confirmed experimentally through techniques like mass spectrometry, serves as the entry point for comprehensive structural elucidation. Furthermore, in the context of drug discovery and medicinal chemistry, this low molecular weight positions the compound as an excellent candidate for lead generation, fully complying with Lipinski's Rule of Five. This technical guide has demonstrated that from a single, fundamental property, a deep, multi-faceted understanding of a molecule's character and potential can be developed.

References

-

Benzenesulfonamide, 3-nitro- . PubChem, National Center for Biotechnology Information. [Link]

-

Lipinski's rule of five . Wikipedia. [Link]

-

Thioamide N–C(S) Activation . The Royal Society of Chemistry. [Link]

-

Characterization of aerosol nitroaromatic compounds: Validation of an experimental method . National Center for Biotechnology Information. [Link]

-

Synthesis of nitrobenzamide derivatives (2, 3, 5 and 6) by reaction of... . ResearchGate. [Link]

-

Studies on Nitroaromatic Compound Degradation in Modified Fenton Reactions by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS-MS) . ResearchGate. [Link]

-

BDDCS, the Rule of 5 and Drugability . National Center for Biotechnology Information. [Link]

-

A novel method for heterocyclic amide–thioamide transformations . National Center for Biotechnology Information. [Link]

-

4-Nitrobenzene-1-carbothioamide . PubChem, National Center for Biotechnology Information. [Link]

-

Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development . Sai Life Sciences. [Link]

-

Lanthanide shifts in the H N.M.R. spectra of thioamides, selenoamides and 1,2-dithioles . ResearchGate. [Link]

-

Metal-Free Three-Component Synthesis of Thioamides from β-Nitrostyrenes, Amines and Elemental Sulfur . ResearchGate. [Link]

-

Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies . National Center for Biotechnology Information. [Link]

-

Organic Ions in the Gas Phase. XVIII. Mass Spectra of Nitroarenes . ACS Publications. [Link]

-

3-Nitrobenzamide . PubChem, National Center for Biotechnology Information. [Link]

-

Thioamide, a Hydrogen Bond Acceptor in Proteins and Nucleic Acids . ACS Publications. [Link]

-

3-Nitrocyclohexane-1-carboxamide . PubChem, National Center for Biotechnology Information. [Link]

-

Analysis of nitroaromatic compounds in urine by gas chromatography-mass spectrometry for the biological monitoring of explosives . PubMed. [Link]

-

The Rule of 5 - Two decades later . Sygnature Discovery. [Link]

-

Gas-Phase NMR Studies of N,N-Dimethylthioamides . ACS Publications. [Link]

- Process for the preparation of amino-1,3 benzenediol.

-

Mass Spectrometry of Nitro and Nitroso Compounds . ResearchGate. [Link]

-

Lipinski's Rule of 5 in Modern Drug Discovery . Zenovel. [Link]

Sources

- 1. A novel method for heterocyclic amide–thioamide transformations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. Lipinski's rule of five - Wikipedia [en.wikipedia.org]

- 4. Characterization of aerosol nitroaromatic compounds: Validation of an experimental method - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. RU2201917C2 - Method of synthesis of 3-nitrodiphenylamine - Google Patents [patents.google.com]

- 8. sygnaturediscovery.com [sygnaturediscovery.com]

- 9. BDDCS, the Rule of 5 and Drugability - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Data for 3-Nitrobenzene-1-carbothioamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Nitrobenzene-1-carbothioamide is a multifaceted organic compound that holds significant interest within the realms of medicinal chemistry and materials science. Its unique molecular architecture, which combines a nitro-substituted aromatic ring with a reactive carbothioamide functional group, makes it a valuable precursor for the synthesis of a diverse range of heterocyclic compounds and a candidate for various biological evaluations. The precise characterization of this molecule is paramount for its application and further development. This technical guide provides an in-depth analysis of the spectroscopic data for 3-Nitrobenzene-1-carbothioamide, covering Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The interpretation of this data is crucial for confirming the compound's identity, purity, and structural features.

Molecular Structure and Key Features

To fully appreciate the spectroscopic data, it is essential to understand the molecular structure of 3-Nitrobenzene-1-carbothioamide.

DOT Script for Molecular Structure

Caption: Predicted ¹H NMR assignments for the aromatic protons.

-

Causality behind Experimental Choices: The choice of a deuterated solvent like DMSO-d₆ is often preferred for thioamides as it can help in observing the exchangeable -NH₂ protons, which might otherwise be broadened or absent in non-polar solvents.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The chemical shifts of the aromatic carbons are influenced by the electronic effects of the substituents.

| Carbon | Expected Chemical Shift (δ, ppm) |

| C=S | ~200 |

| C-1 | ~140 |

| C-2 | ~125 |

| C-3 | ~148 |

| C-4 | ~122 |

| C-5 | ~130 |

| C-6 | ~135 |

-

Expertise & Experience: The carbothioamide carbon (C=S) is expected to be significantly downfield, typically around 200 ppm, which is a characteristic feature of this functional group. The carbon bearing the nitro group (C-3) will also be deshielded due to the strong electron-withdrawing nature of the nitro group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 3-Nitrobenzene-1-carbothioamide will show characteristic absorption bands for the N-H, C=S, and N-O bonds.

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |

| N-H stretch (amine) | 3400 - 3200 | Medium, often two bands |

| C-H stretch (aromatic) | 3100 - 3000 | Medium to weak |

| C=C stretch (aromatic) | 1600 - 1450 | Medium to weak |

| N-O stretch (asymmetric) | 1550 - 1500 | Strong |

| N-O stretch (symmetric) | 1350 - 1300 | Strong |

| C=S stretch | 1200 - 1050 | Medium to strong |

DOT Script for IR Functional Groups

Caption: Key functional groups and their expected IR absorption regions.

-

Trustworthiness: The presence of two strong absorption bands for the nitro group (asymmetric and symmetric stretching) is a highly reliable indicator of this functional group. [1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The molecular formula of 3-Nitrobenzene-1-carbothioamide is C₇H₆N₂O₂S, with a molecular weight of 182.2 g/mol . [2] The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 182. Key fragmentation pathways would likely involve the loss of the nitro group and cleavage of the carbothioamide moiety.

Expected Fragmentation Pattern:

-

[M]⁺: m/z = 182

-

[M - NO₂]⁺: m/z = 136 (loss of nitro group)

-

[M - CSNH₂]⁺: m/z = 122 (loss of thioamide group)

-

[C₆H₄]⁺: m/z = 76 (benzyne radical cation from further fragmentation)

DOT Script for Mass Spectrometry Fragmentation

Caption: Predicted major fragmentation pathways in EI-MS.

-

Authoritative Grounding: The fragmentation of nitroaromatic compounds often proceeds via the loss of NO₂ and NO. [3]The subsequent fragmentation of the aromatic ring is also a well-documented process. [4][5]

Experimental Protocols

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 3-Nitrobenzene-1-carbothioamide in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Instrument: A 400 MHz or higher field NMR spectrometer is recommended for better resolution of the aromatic signals.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum.

-

Set the spectral width to cover the range of approximately -1 to 12 ppm.

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the range of approximately 0 to 220 ppm.

-

A longer acquisition time and a higher number of scans will be necessary due to the lower natural abundance of ¹³C.

-

IR Spectroscopy

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) (100-200 mg) and press into a thin, transparent pellet.

-

ATR: Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Record the sample spectrum over the range of 4000 to 400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).

-

Ionization: Use Electron Ionization (EI) at 70 eV.

-

Analysis: Scan a mass range of approximately m/z 40 to 300 to detect the molecular ion and significant fragment ions.

Conclusion

The spectroscopic data presented in this guide provides a comprehensive framework for the characterization of 3-Nitrobenzene-1-carbothioamide. The predicted NMR, IR, and MS data, based on established principles and data from analogous structures, offer a reliable reference for researchers. By following the outlined experimental protocols, scientists can confidently verify the identity and purity of their synthesized or acquired 3-Nitrobenzene-1-carbothioamide, which is a critical step in any research or development endeavor involving this compound.

References

Sources

The Nitro-Scaffold: A Comprehensive Technical Guide to the Biological Activities of Nitrobenzene Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides an in-depth exploration of the diverse biological activities of nitrobenzene derivatives, a class of compounds that holds significant promise in the landscape of modern drug discovery. The presence of the nitro group, a potent electron-withdrawing moiety, confers unique physicochemical properties that translate into a broad spectrum of pharmacological effects. This document moves beyond a mere cataloging of activities to provide a deeper understanding of the underlying mechanisms, structure-activity relationships (SAR), and the practical methodologies for their evaluation. Our aim is to equip researchers and drug development professionals with the foundational knowledge and technical insights necessary to navigate the complexities and unlock the full therapeutic potential of these versatile molecules.

The Central Role of the Nitro Group: A Double-Edged Sword

The biological activities of nitrobenzene derivatives are intrinsically linked to the chemical reactivity of the nitro (NO₂) group.[1][2] This functional group can be considered both a pharmacophore and a toxicophore, a duality that necessitates a nuanced approach to drug design.[2] The primary mechanism underpinning many of the observed biological effects is the enzymatic reduction of the nitro group within biological systems.[3] This process, often occurring under hypoxic conditions found in tumors and microbial environments, generates a cascade of reactive intermediates, including nitroso and hydroxylamine species, as well as nitro anion radicals.[1] These reactive species can interact with and damage critical cellular macromolecules such as DNA, proteins, and lipids, leading to cytotoxicity.[1]

It is this very mechanism that is harnessed for therapeutic benefit. For instance, in antimicrobial applications, the selective reduction of the nitro group in anaerobic bacteria or fungi leads to the generation of toxic metabolites that are lethal to the pathogen while sparing the host's aerobic cells.[3] Similarly, in cancer therapy, the hypoxic microenvironment of solid tumors provides a fertile ground for the activation of nitroaromatic prodrugs, leading to targeted tumor cell killing.[4]

However, this same reductive activation is also the root of the toxicological concerns associated with nitroaromatic compounds.[5] Non-specific reduction in healthy tissues can lead to adverse effects, including methemoglobinemia, genotoxicity, and carcinogenicity.[4][5] Therefore, a central challenge in the development of nitrobenzene-based therapeutics lies in achieving selective activation in the target cells or tissues while minimizing off-target toxicity. This is often accomplished through careful molecular design, leveraging structure-activity relationships to fine-tune the redox potential and pharmacokinetic properties of the derivatives.

Antimicrobial Activities: A Renewed Arsenal against Resistance

Nitrobenzene derivatives have a long history in the fight against microbial infections, with compounds like chloramphenicol serving as early examples of their potent antibacterial activity.[3] The resurgence of interest in this class of compounds is driven by the pressing need for novel antimicrobial agents to combat the growing threat of drug-resistant pathogens.

Mechanism of Antimicrobial Action

The antimicrobial activity of nitrobenzene derivatives is predominantly mediated by the reductive activation of the nitro group by microbial nitroreductases.[3] This process is particularly efficient in anaerobic and microaerophilic environments, making these compounds effective against a range of anaerobic bacteria and some fungi.[3] The reduction of the nitro group generates cytotoxic intermediates that can induce a variety of cellular damage, including:

-

DNA Damage: The reactive nitroso and hydroxylamine intermediates can covalently bind to DNA, leading to strand breaks and inhibition of DNA replication and transcription.[1]

-

Enzyme Inhibition: These reactive species can also target and inactivate essential microbial enzymes by modifying their amino acid residues.

-

Oxidative Stress: The redox cycling of the nitro group can lead to the generation of reactive oxygen species (ROS), such as superoxide radicals, which can cause widespread damage to cellular components.

dot

Caption: Reductive activation of nitrobenzene derivatives in microbes.

Structure-Activity Relationship (SAR) Insights

The antimicrobial potency of nitrobenzene derivatives can be significantly modulated by the nature and position of substituents on the benzene ring.[6] Key SAR observations include:

-

Electron-withdrawing groups: Substituents that increase the electron-withdrawing nature of the nitro group can facilitate its reduction, often leading to enhanced antimicrobial activity.

-

Lipophilicity: The overall lipophilicity of the molecule plays a crucial role in its ability to penetrate microbial cell membranes. Optimal lipophilicity is required for effective antimicrobial action.

-

Steric factors: The size and position of substituents can influence the binding of the derivative to the active site of nitroreductases, thereby affecting the rate of activation.

Representative Antimicrobial Nitrobenzene Derivatives

The following table summarizes the antimicrobial activity of selected nitrobenzene derivatives against various microbial strains.

| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |

| Nitrofural Derivative | S. aureus | 8-16 | [7] |

| Nitrofural Derivative | E. coli | 8-16 | [7] |

| Nitrofural Derivative | C. albicans | 8-32 | [7] |

| Nitrofural Derivative | C. neoformans | 8-32 | [7] |

| Pyrazole 15 | Streptococcus faecalis | 3.91 | [8] |

| Pyrazole 15 | Saccharomyces cerevisiae | 15.6 | [8] |

| Pyrazole 15 | Candida albicans | 7.81 | [8] |

| MPPS | S. aureus ATCC 25923 | 512 | [9] |

| MPPS | B. subtilis ATCC 6633 | 256 | [9] |

| Benzo[b]thiophene 19 | B. cereus | 128 | [9] |

| Benzo[b]thiophene 19 | C. albicans | 128 | [9] |

| Engyodontiumone I | B. subtilis | 256.0 | [10] |

Experimental Protocol: Broth Microdilution for MIC Determination

The Minimum Inhibitory Concentration (MIC) is a fundamental parameter for assessing the antimicrobial potency of a compound. The broth microdilution method is a standardized and widely used technique for its determination.[9][11][12][13][14]

Objective: To determine the lowest concentration of a nitrobenzene derivative that inhibits the visible growth of a specific microorganism.

Materials:

-

Test nitrobenzene derivative

-

Bacterial or fungal culture in logarithmic growth phase[12]

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)[14]

-

Sterile diluent (e.g., broth or DMSO)

-

Multichannel pipette

-

Incubator[12]

-

Microplate reader (optional)

Procedure:

-

Preparation of Compound Dilutions: a. Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). b. Perform serial two-fold dilutions of the stock solution in the 96-well plate using the appropriate broth medium to achieve a range of final concentrations. Typically, 100 µL of broth is added to each well, followed by the addition of 100 µL of the compound solution to the first well and subsequent serial dilutions.[12]

-

Inoculum Preparation: a. Adjust the turbidity of the microbial culture to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria.[13] b. Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

-

Inoculation and Incubation: a. Inoculate each well of the microtiter plate with 100 µL of the diluted microbial suspension, except for the sterility control wells.[13] b. Include a growth control (broth + inoculum, no compound) and a sterility control (broth only). c. Seal the plate and incubate at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).[12]

-

Determination of MIC: a. After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[11] b. Alternatively, the optical density (OD) can be measured using a microplate reader at a wavelength of 600 nm.

Anticancer Activities: Targeting the Tumoral Microenvironment

The unique physiology of solid tumors, particularly the presence of hypoxic regions, makes them attractive targets for nitrobenzene-based therapies.[4] These compounds can act as hypoxia-activated prodrugs, undergoing selective reduction in the low-oxygen environment of tumors to release cytotoxic agents.[4]

Mechanisms of Anticancer Action

The anticancer effects of nitrobenzene derivatives are multifaceted and can involve several mechanisms:

-

Hypoxia-Activated Prodrugs: As previously discussed, the nitro group can be reduced under hypoxic conditions by cellular reductases, such as cytochrome P450 reductases, to generate cytotoxic species that damage tumor cells.[4]

-

Inhibition of Signaling Pathways: Certain nitrobenzene derivatives have been shown to inhibit key signaling pathways that are dysregulated in cancer, such as those involved in cell proliferation, survival, and angiogenesis.[15][16]

-

Induction of Apoptosis: Many anticancer agents, including some nitrobenzene derivatives, exert their effects by inducing programmed cell death, or apoptosis, in cancer cells.[17]

-

Topoisomerase Inhibition: Some derivatives have been found to inhibit topoisomerase enzymes, which are essential for DNA replication and repair in rapidly dividing cancer cells.[18]

dot

Sources

- 1. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Antibacterial and Antifungal Compounds from Marine Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Broth Microdilution | MI [microbiology.mlsascp.com]

- 12. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 13. rr-asia.woah.org [rr-asia.woah.org]

- 14. protocols.io [protocols.io]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

The Double-Edged Sword: A Technical Guide to the Nitro Group in the Bioactivity of Aromatic Compounds

<

Abstract

The nitro group (–NO₂), a deceptively simple functional moiety, occupies a pivotal and paradoxical role in the landscape of bioactive aromatic compounds. Its potent electron-wielding nature and susceptibility to metabolic reduction endow it with the capacity to be both a critical pharmacophore and a potent toxicophore. This technical guide provides an in-depth exploration of the multifaceted influence of the nitro group on the biological activity of aromatic molecules. We will dissect its fundamental physicochemical properties, analyze its strategic use in drug design as a prodrug trigger and bioisostere, and confront the mechanisms underlying its notorious toxicity. This document is intended for researchers, medicinal chemists, and drug development professionals, offering a blend of mechanistic insights and practical experimental guidance to navigate the complexities of incorporating or assessing this powerful functional group.

Part 1: The Physicochemical Foundation of Bioactivity

The biological effects of a nitroaromatic compound are fundamentally dictated by the unique physicochemical properties conferred by the –NO₂ group. Understanding these properties is crucial for predicting a molecule's behavior in a biological system.

The nitro group is a strong electron-withdrawing group, a consequence of the high electronegativity of its nitrogen and oxygen atoms.[1][2][3] This property significantly reduces the electron density of the aromatic ring to which it is attached, influencing the molecule's reactivity, polarity, and potential for intermolecular interactions.[1][3] This electron-withdrawing effect can be quantified by Hammett substituent constants (σp = +0.78, σm = +0.71), which are among the highest for common functional groups.[1]

Key impacts on molecular properties include:

-

Increased Lipophilicity and Polarity: The introduction of a nitro group generally increases a molecule's lipophilicity (logP), polarizability, and dipole moment.[1] This can enhance membrane permeability and cellular uptake.

-

Lowered LUMO Energy: The electron-withdrawing nature lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO).[1][4] This makes the compound more susceptible to accepting electrons, a critical feature for its metabolic activation.[4]

-

Hydrogen Bonding: The oxygen atoms of the nitro group can act as hydrogen bond acceptors, influencing drug-receptor binding affinity.[1][5]

-

Acidity of Adjacent C-H Bonds: The strong inductive effect can increase the acidity of C-H bonds on carbons adjacent (alpha) to the nitro group, a property exploited in certain chemical syntheses.[6]

Table 1: Comparative Physicochemical Properties

| Functional Group | Hammett Constant (σp) | Typical Effect on Lipophilicity (logP) | Hydrogen Bonding |

| **Nitro (-NO₂) ** | +0.78 | Increases | Acceptor |

| Cyano (-CN) | +0.66 | Increases | Acceptor |

| Carboxyl (-COOH) | +0.45 | Decreases | Donor & Acceptor |

| Hydroxyl (-OH) | -0.37 | Decreases | Donor & Acceptor |

| Amino (-NH₂) | -0.66 | Decreases | Donor & Acceptor |

Part 2: The Nitro Group as a Strategic Tool in Drug Design

Medicinal chemists have strategically harnessed the unique redox properties of the nitro group, primarily in the development of prodrugs that are selectively activated under specific physiological conditions.

2.1 Hypoxia-Activated Prodrugs: A Targeted Strike

Solid tumors and certain microbial infection sites are often characterized by hypoxia (low oxygen levels). This environment is ripe for the reductive bioactivation of nitroaromatic compounds.[7][8] In well-oxygenated tissues, the initial one-electron reduction of the nitro group forms a nitro radical anion, which is rapidly re-oxidized back to the parent compound by molecular oxygen in a "futile cycle".[2] However, in hypoxic conditions, this radical anion can undergo further reduction, initiating a cascade that releases a potent cytotoxic agent.[7][9][10]

This strategy, known as Gene-Directed Enzyme Prodrug Therapy (GDEPT) or Hypoxia-Activated Prodrug (HAP) therapy, is a cornerstone of modern drug development, especially in oncology.[8][11][12] Bacterial nitroreductase (NTR) enzymes, which are not significantly present in mammalian cells, can be delivered to and expressed within tumor cells.[8][11] These enzymes efficiently catalyze the reduction of a systemically administered, non-toxic nitroaromatic prodrug into a highly cytotoxic metabolite, localizing the therapeutic effect and minimizing systemic toxicity.[8][9][12]

Diagram 1: The Hypoxia-Selective Activation Principle

Caption: Workflow for hypoxia-selective prodrug activation.

2.2 Notable Nitroaromatic Drugs

The utility of the nitro group is evident in a range of clinically approved drugs.

Table 2: Examples of Bioactive Nitroaromatic Compounds

| Drug Name | Class | Bioactivity and Role of Nitro Group |

| Metronidazole | Antibacterial, Antiprotozoal | The 5-nitroimidazole is reductively activated in anaerobic organisms to form toxic intermediates that damage DNA.[3][5][13] |

| Nitrofurantoin | Antibacterial | Used for urinary tract infections; the 5-nitrofuran group is reduced by bacterial flavoproteins to reactive intermediates that inhibit multiple cellular processes.[14] |

| Benznidazole | Antiparasitic | A 2-nitroimidazole used to treat Chagas disease; it is activated by trypanosomal type I nitroreductases to produce reactive metabolites.[1][5] |

| Nimesulide | Anti-inflammatory (NSAID) | The nitro group is part of the pharmacophore, but its metabolism has also been linked to rare instances of hepatotoxicity.[15] |

| Flutamide | Antiandrogen | A nonsteroidal antiandrogen for prostate cancer; while not a prodrug, its metabolism, which can involve the nitro group, is linked to potential liver injury.[15] |

Part 3: The "Toxicophore" - Mechanisms of Nitroaromatic Toxicity

The same reductive metabolism that makes nitroaromatics effective prodrugs is also the primary driver of their toxicity.[1][16][17] Many nitroaromatic compounds are classified as mutagenic and potentially carcinogenic.[16][18] This toxicity is not typically caused by the parent compound but by the reactive intermediates generated during its metabolic activation.

3.1 The Reductive Activation Pathway

The bioactivation of a nitroaromatic compound is a stepwise reduction process, catalyzed by various nitroreductase enzymes.[1][19][20]

-

Nitro (R-NO₂) → Nitroso (R-NO): A two-electron reduction converts the nitro group to a nitroso group.

-

Nitroso (R-NO) → Hydroxylamine (R-NHOH): Another two-electron reduction yields the N-hydroxylamine derivative. This is often the most critical step for toxicity.

-

Hydroxylamine (R-NHOH) → Amine (R-NH₂): The final two-electron reduction produces the corresponding amine.

The N-hydroxylamine intermediate is a potent electrophile.[19][20] It can undergo further activation, such as O-esterification, to form a highly reactive nitrenium ion that can covalently bind to nucleophilic sites on cellular macromolecules, most notably DNA, forming DNA adducts.[19] These adducts can lead to mutations during DNA replication, initiating carcinogenesis.[19]

Diagram 2: Metabolic Pathway of Nitroaromatic Toxicity

Caption: Reductive bioactivation pathway leading to genotoxicity.

3.2 Structure-Toxicity Relationships

The toxicity of nitroaromatic compounds is not uniform and is governed by several structural factors:[4]

-

Number of Nitro Groups: Increasing the number of nitro groups generally increases toxicity and mutagenicity, partly by lowering the reduction potential.[4][21]

-

Ring Structure: Fused polycyclic aromatic hydrocarbons (PAHs) with nitro groups are often more potent mutagens than single-ring compounds.[22]

-

Hydrophobicity: Increased hydrophobicity can enhance mutagenic potency by improving cell penetration and interaction with metabolizing enzymes.[22]

-

LUMO Energy: As mentioned, a lower LUMO energy correlates with easier reduction and often higher mutagenicity.[4][23]

Part 4: Experimental Workflows for Assessing Nitroaromatic Compounds

A critical aspect of developing or handling nitroaromatic compounds is the ability to experimentally assess their potential for bioactivation and toxicity.

4.1 Protocol: Ames Test for Mutagenicity

The bacterial reverse mutation assay, or Ames test, is the gold standard for assessing the mutagenic potential of a chemical.[24][25] It is particularly crucial for nitroaromatics due to their known genotoxic potential. The test utilizes several strains of Salmonella typhimurium with pre-existing mutations in the histidine synthesis operon, rendering them unable to grow without supplemental histidine. A test compound is considered mutagenic if it causes the bacteria to revert to a histidine-producing state.

Objective: To determine the mutagenic potential of a nitroaromatic compound, with and without metabolic activation.

Methodology:

-

Strain Selection: Use a panel of Salmonella typhimurium strains, such as TA98 (for frameshift mutations) and TA100 (for base-pair substitutions).[26] For nitroaromatics, it is also crucial to include nitroreductase-proficient strains (e.g., TA98) and deficient strains (e.g., TA98NR) to determine if reductive activation is required for mutagenicity.

-

Metabolic Activation (S9 Mix): Prepare a liver homogenate fraction (S9) from rats or hamsters induced with Aroclor 1254 or a phenobarbital/β-naphthoflavone combination.[25][27] The S9 mix contains microsomal enzymes (like cytochrome P450s) and cofactors (e.g., NADP+) necessary for mammalian metabolism. Hamster liver S9 is often superior for activating certain classes of mutagens.[25][27]

-

Assay Procedure (Pre-incubation Method): a. Prepare serial dilutions of the test compound in a suitable solvent (e.g., DMSO). b. In a sterile test tube, combine 0.1 mL of the bacterial culture, 0.5 mL of the S9 mix (for +S9 plates) or phosphate buffer (for -S9 plates), and 0.1 mL of the test compound dilution. c. Incubate the mixture at 37°C for 20-30 minutes.[27] This pre-incubation step enhances the sensitivity for many mutagens. d. Add 2.0 mL of molten top agar (containing a trace amount of histidine and biotin) to the tube, vortex gently, and pour onto a minimal glucose agar plate. e. Incubate the plates at 37°C for 48-72 hours.

-

Data Analysis: a. Count the number of revertant colonies on each plate. b. A positive result is typically defined as a dose-dependent increase in revertant colonies that is at least two-fold higher than the spontaneous reversion rate (solvent control). c. Compare results between +S9 and -S9 conditions and between nitroreductase-proficient and -deficient strains to elucidate the mechanism of activation.

Diagram 3: Ames Test Experimental Workflow

Caption: Workflow for the Ames test (pre-incubation method).

Conclusion

The nitro group is a powerful modulator of bioactivity in aromatic compounds, presenting both significant opportunities and substantial risks. Its strong electron-withdrawing character and unique redox properties make it an invaluable tool for designing targeted prodrugs, particularly for hypoxic environments.[7][12] However, these same properties are inextricably linked to a well-documented potential for toxicity, driven by reductive metabolic activation to genotoxic intermediates.[15][16][19] For the drug development professional, a deep mechanistic understanding of this duality is not optional—it is essential. Successful navigation of this chemical space requires a rational design approach, informed by quantitative structure-activity relationships, and validated by rigorous experimental assessment of mutagenicity and metabolic fate. The future of nitroaromatic therapeutics will likely focus on engineering greater selectivity, for instance, by designing prodrugs activated only by non-human enzymes or by fine-tuning reduction potentials to spare healthy tissues, thereby maximizing the therapeutic benefit while mitigating the inherent risks of this potent functional group.

References

A consolidated list of all sources cited in this guide. Please note that as an AI, I am unable to generate clickable URLs. The provided links are for reference and verification.

-

Structure-activity relationship of mutagenic aromatic and heteroaromatic nitro compounds. Correlation with molecular orbital energies and hydrophobicity. Journal of Medicinal Chemistry, 1991. URL: [Link]

-

Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. SciELO, 2023. URL: [Link]

-

Structure-toxicity relationships of nitroaromatic compounds. International Journal of Molecular Sciences, 2009. URL: [Link]

-

Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 2007. URL: [Link]

-

Metabolic activation pathways leading to mutation in nitro-aromatic compounds. ResearchGate, 2008. URL: [Link]

-

Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy. Molecules, 2022. URL: [Link]

-

Nitroaromatic Compounds: Environmental Toxicity, Carcinogenicity, Mutagenicity, Therapy and Mechanism. Journal of Applied Toxicology, 2014. URL: [Link]

-

In vivo toxicity of nitroaromatics: A comprehensive quantitative structure–activity relationship study. Environmental Toxicology and Chemistry, 2020. URL: [Link]

-

The Relationship Between the Toxicity and Structure of Nitroaromatic Chemicals. ASTM International, 1983. URL: [Link]

-

Nitroreductase gene-directed enzyme prodrug therapy: insights and advances toward clinical utility. The Journal of Pathology, 2015. URL: [Link]

-

Quantitative Structure–Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review. MDPI, 2022. URL: [Link]

-

Recent advances and applications of nitroreductase activable agents for tumor theranostic. Frontiers in Pharmacology, 2024. URL: [Link]

-

Structure–Activity Relationships in Nitro-Aromatic Compounds. ResearchGate, 2008. URL: [Link]

-

ENGINEERING BACTERIAL NITROREDUCTASES FOR ANTICANCER GENE THERAPY AND TARGETED CELL ABLATION. Victoria University of Wellington, 2022. URL: [Link]

-

Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Pharmaceuticals, 2019. URL: [Link]

-

Nitroaromatic Antibiotics as Nitrogen Oxide Sources. Molecules, 2021. URL: [Link]

-

The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Pharmaceuticals, 2022. URL: [Link]

-

Bacterial Nitroreductase Enzymes. Ackerley Lab, Victoria University of Wellington. URL: [Link]

-

Nitroreductase: A prodrug-activating enzyme for cancer gene therapy. ResearchGate, 2023. URL: [Link]

-

Structural Characteristics and Reactivity Relationships of Nitroaromatic and Nitramine Explosives – A Review of Our Computational Chemistry and Spectroscopic Research. Sensors, 2008. URL: [Link]

-

The Diverse Biological Activity of Recently Synthesized Nitro Compounds. ResearchGate, 2022. URL: [Link]

-

Interrogation of the Structure–Activity Relationship of a Lipophilic Nitroaromatic Prodrug Series Designed for Cancer Gene Therapy Applications. Cancers, 2020. URL: [Link]

-

Mutagenicity of Nitroaromatic Compounds. Chemical Research in Toxicology, 2000. URL: [Link]

-

Structures and generic reaction scheme for the nitroaromatic prodrugs central to this work. ResearchGate, 2019. URL: [Link]

-

Metabolism of nitroaromatic compounds. Drug Metabolism Reviews, 1987. URL: [Link]

-

Prodrug Concept and Nitro-Containing Prodrugs. IntechOpen, 2017. URL: [Link]

-

Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. ResearchGate, 2023. URL: [Link]

-

The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. ResearchGate, 2025. URL: [Link]

-

Mutagenicity of mono-nitrobenzene derivatives in the Ames test and rec assay. Mutation Research/Genetic Toxicology, 1985. URL: [Link]

-

Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters. Mutagenesis, 2023. URL: [Link]

-

Mutagenicity of nitrosamines in enhanced Ames tests: A review of strain, metabolism, and solvent effects. Mutation Research/Reviews in Mutation Research, 2024. URL: [Link]

-

Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Pharmaceuticals, 2022. URL: [Link]

-

Metabolism of nitroaromatic compounds. Semantic Scholar, 1986. URL: [Link]

-

The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. SvedbergOpen, 2025. URL: [Link]

-

Bioactivation and hepatotoxicity of nitroaromatic drugs. Current Drug Metabolism, 2006. URL: [Link]

-

Antimicrobial Activity of Nitroaromatic Derivatives. Encyclopedia.pub, 2022. URL: [Link]

-

Understanding Nitro Compounds: Structure And Properties. Hardiegrant, 2026. URL: [Link]

-

Nitro compound. Wikipedia. URL: [Link]

-

Ames Test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters. ResearchGate, 2023. URL: [Link]

-

Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. Toxicological Sciences, 2022. URL: [Link]

-

Nitro-Group-Containing Drugs. Journal of Medicinal Chemistry, 2021. URL: [Link]

Sources

- 1. scielo.br [scielo.br]

- 2. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure-toxicity relationships of nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Nitroaromatic Antibiotics as Nitrogen Oxide Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nitro compound - Wikipedia [en.wikipedia.org]

- 7. Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. ackerleylab.com [ackerleylab.com]

- 10. researchgate.net [researchgate.net]

- 11. Nitroreductase gene-directed enzyme prodrug therapy: insights and advances toward clinical utility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Recent advances and applications of nitroreductase activable agents for tumor theranostic - PMC [pmc.ncbi.nlm.nih.gov]

- 13. encyclopedia.pub [encyclopedia.pub]

- 14. svedbergopen.com [svedbergopen.com]

- 15. Bioactivation and hepatotoxicity of nitroaromatic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Prodrug Concept and Nitro-Containing Prodrugs [ebrary.net]

- 19. researchgate.net [researchgate.net]

- 20. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]

- 21. dl.astm.org [dl.astm.org]

- 22. Structure-activity relationship of mutagenic aromatic and heteroaromatic nitro compounds. Correlation with molecular orbital energies and hydrophobicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. pubs.acs.org [pubs.acs.org]

- 25. hesiglobal.org [hesiglobal.org]

- 26. Redirecting [linkinghub.elsevier.com]

- 27. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of 3-Nitrobenzene-1-carbothioamide: A Detailed Guide for the Research Scientist

This comprehensive guide provides detailed protocols and theoretical insights for the synthesis of 3-Nitrobenzene-1-carbothioamide from 3-nitrobenzaldehyde. This application note is intended for researchers, scientists, and professionals in drug development and organic synthesis. We will explore two robust and effective methods: the Willgerodt-Kindler reaction and thionation using Lawesson's Reagent. Each protocol is presented with a focus on the underlying chemical principles, ensuring both reproducibility and a deeper understanding of the synthetic pathway.

Introduction: The Significance of Thioamides

Thioamides are a critical class of organosulfur compounds that serve as versatile intermediates in the synthesis of various sulfur-containing heterocycles. Their unique chemical properties, including their ambident nucleophilicity and ability to participate in various cycloaddition reactions, make them valuable building blocks in medicinal chemistry and materials science. 3-Nitrobenzene-1-carbothioamide, in particular, is a key precursor for the synthesis of novel therapeutic agents and functional materials, owing to the presence of the reactive thioamide group and the synthetically versatile nitro functionality.

Method 1: The Willgerodt-Kindler Reaction

The Willgerodt-Kindler reaction is a powerful multicomponent reaction that transforms an aryl aldehyde, an amine (typically a secondary amine like morpholine), and elemental sulfur into a thioamide.[1][2] This one-pot synthesis is highly efficient and has been adapted for microwave-assisted conditions to enhance reaction rates and yields.[3]

Mechanistic Insights

The reaction is believed to proceed through the initial formation of an enamine from the aldehyde and the secondary amine. This enamine then acts as a nucleophile, attacking the electrophilic elemental sulfur. A series of rearrangements, likely involving thio-substituted iminium and aziridinium intermediates, leads to the migration of the carbonyl carbon to the terminal position of the alkyl chain (in the case of ketones) and subsequent formation of the thioamide.[1]

Experimental Protocol: Microwave-Assisted Willgerodt-Kindler Synthesis

This protocol is adapted from the work of Kapanda and coworkers, who demonstrated a microwave-enhanced synthesis of thiobenzamide derivatives.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |

| 3-Nitrobenzaldehyde | 151.12 | 5.0 | 0.755 g |

| Morpholine | 87.12 | 7.5 | 0.653 g (0.66 mL) |

| Elemental Sulfur | 32.06 | 8.0 | 0.256 g |

| Montmorillonite K-10 | N/A | N/A | 0.35 g |

| N,N-Dimethylformamide (DMF) | 73.09 | - | 15 mL |

| Ethyl Acetate | 88.11 | - | As required |

| Hexane | 86.18 | - | As required |

Equipment:

-

Microwave reactor

-

Round-bottom flask (appropriate size for microwave reactor)

-

Magnetic stirrer and stir bar

-

Standard laboratory glassware for work-up and purification

-

Rotary evaporator

-

Column chromatography setup or recrystallization apparatus

Procedure:

-

Reaction Setup: In a microwave-safe reaction vessel equipped with a magnetic stir bar, combine 3-nitrobenzaldehyde (5.0 mmol, 0.755 g), morpholine (7.5 mmol, 0.66 mL), elemental sulfur (8.0 mmol, 0.256 g), and montmorillonite K-10 (0.35 g).

-

Solvent Addition: Add 15 mL of N,N-dimethylformamide (DMF) to the reaction vessel.

-

Microwave Irradiation: Secure the vessel in the microwave reactor and irradiate the mixture. A suggested protocol is to use multiple short bursts of irradiation (e.g., 10-15 irradiations of 1 minute each at 940 W, with 20-second intervals for agitation and cooling) to maintain control over the reaction temperature and prevent excessive boiling.[3] Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Pour the mixture into a solution of ethyl acetate.

-

Purification:

-

Filter the mixture to remove the montmorillonite K-10 catalyst and any unreacted sulfur.

-

Wash the organic phase with water to remove DMF and other water-soluble impurities.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Concentrate the solution under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

-

Method 2: Thionation with Lawesson's Reagent

Lawesson's Reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide) is a widely used and highly effective thionating agent for the conversion of carbonyl compounds, including aldehydes, to their corresponding thiocarbonyls.[4] It offers a milder and often more efficient alternative to other thionating agents like phosphorus pentasulfide (P₄S₁₀).[4]

Mechanistic Insights

The thionation mechanism with Lawesson's Reagent is analogous to the Wittig reaction. The reagent exists in equilibrium with a more reactive dithiophosphine ylide. This ylide undergoes a [2+2] cycloaddition with the carbonyl group of the aldehyde to form a four-membered thiaoxaphosphetane intermediate. This intermediate then undergoes a retro-[2+2] cycloreversion, driven by the formation of a stable P=O bond, to yield the desired thioamide and a phosphorus-containing byproduct.[4][5]

Experimental Protocol: Thionation of 3-Nitrobenzaldehyde using Lawesson's Reagent

This protocol is a general method for the thionation of carbonyl compounds and can be effectively applied to 3-nitrobenzaldehyde.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |

| 3-Nitrobenzaldehyde | 151.12 | 5.0 | 0.755 g |

| Lawesson's Reagent | 404.47 | 2.5 | 1.01 g |

| Tetrahydrofuran (THF), anhydrous | 72.11 | - | ~100 mL |

| Diethyl Ether | 74.12 | - | As required |

| Water | 18.02 | - | As required |

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Nitrogen or argon inlet

-

Standard laboratory glassware for work-up and purification

-

Rotary evaporator

-

Column chromatography setup

Procedure:

-

Reaction Setup: In a dry, round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve Lawesson's Reagent (2.5 mmol, 1.01 g) in anhydrous tetrahydrofuran (THF, ~50 mL).

-

Substrate Addition: In a separate flask, dissolve 3-nitrobenzaldehyde (5.0 mmol, 0.755 g) in anhydrous THF (~50 mL). Add this solution to the solution of Lawesson's Reagent at room temperature with stirring.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by TLC. Reactions are often complete within a few hours, but can be left overnight if necessary.[6]

-

Work-up:

-

Once the reaction is complete, evaporate the THF under reduced pressure.

-

Perform an aqueous work-up by adding water and extracting the product with diethyl ether. It is crucial to wash thoroughly with water to remove the phosphorus byproducts.[6]

-

-

Purification:

-

Dry the combined organic extracts over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and concentrate the solution using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel. The thioamide product is typically non-polar.[6]

-

Visualization of Experimental Workflow

Caption: Experimental workflows for the synthesis of 3-Nitrobenzene-1-carbothioamide.

Safety Precautions

-

3-Nitrobenzaldehyde: Harmful if swallowed. Causes skin and eye irritation.[7][8]

-

Morpholine: Flammable liquid and vapor. Harmful if swallowed or in contact with skin. Causes severe skin burns and eye damage.

-

Elemental Sulfur: May cause skin and respiratory irritation.

-

Lawesson's Reagent: Harmful if swallowed, in contact with skin, or if inhaled. Contact with water liberates toxic, flammable gas. Has a strong, unpleasant odor (stench).[9][10]

-

General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. Avoid inhalation of dust and vapors.

References

Sources

- 1. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. rroij.com [rroij.com]

- 4. Lawesson's Reagent [organic-chemistry.org]

- 5. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 7. fishersci.com [fishersci.com]

- 8. ferris.msdssoftware.com [ferris.msdssoftware.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. fishersci.com [fishersci.com]

Application Note: Comprehensive Spectroscopic Characterization of 3-Nitrobenzene-1-carbothioamide

Audience: Researchers, scientists, and drug development professionals.

Introduction and Scientific Context

3-Nitrobenzene-1-carbothioamide is an aromatic thioamide featuring both a nitro group and a carbothioamide moiety. The presence of the thioamide group, a bioisostere of the amide bond, and the electron-withdrawing nitro group on an aromatic scaffold makes this compound and its derivatives interesting candidates in medicinal chemistry and materials science. Thioamides are known building blocks for synthesizing nitrogen- and sulfur-containing heterocycles, and nitroaromatic compounds are pivotal intermediates in the synthesis of dyes, pharmaceuticals, and explosives.[1][2]

A precise and unambiguous structural characterization is the foundational step for any further investigation into a compound's reactivity, biological activity, or material properties. This application note provides a detailed guide to the definitive characterization of 3-Nitrobenzene-1-carbothioamide using two core analytical techniques: Fourier-Transform Infrared (FT-IR) Spectroscopy and Nuclear Magnetic Resonance (NMR) Spectroscopy. We will delve into the causality behind the spectroscopic signals and provide robust, field-proven protocols for data acquisition.

Molecular Structure

The key to interpreting spectroscopic data is a thorough understanding of the molecule's structure and its constituent functional groups.

Caption: Molecular structure of 3-Nitrobenzene-1-carbothioamide.

Critical Safety Considerations

Nitroaromatic compounds are often toxic and may be absorbed through the skin.[3][4] They can cause damage to organs, particularly the blood, through prolonged exposure.[3] All handling of 3-Nitrobenzene-1-carbothioamide should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves. Refer to the specific Safety Data Sheet (SDS) for detailed handling and disposal information.[3][4]

Fourier-Transform Infrared (FT-IR) Spectroscopic Analysis

FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups within a molecule. It operates on the principle that molecular bonds vibrate at specific, quantized frequencies. When irradiated with infrared light, a molecule absorbs energy at frequencies corresponding to its natural vibrational modes, resulting in a characteristic spectrum of absorbance.

Expected Vibrational Signatures for 3-Nitrobenzene-1-carbothioamide

The structure contains three key regions that will produce distinct and identifiable peaks in the IR spectrum: the thioamide group, the nitro group, and the meta-substituted aromatic ring.

-

Thioamide (-C(S)NH₂) Vibrations:

-

N-H Stretching: The primary thioamide will exhibit two bands corresponding to the asymmetric and symmetric stretching of the N-H bonds, typically in the 3450-3100 cm⁻¹ region.[5][6]

-

Thioamide Bands: Unlike amides, thioamides produce a series of mixed vibrational bands. The "G band," often found between 800-600 cm⁻¹, is considered to have a significant contribution from the C=S stretching vibration.[7] Other important bands include those with mixed C-N stretching and N-H bending character around 1550-1480 cm⁻¹.[5]

-

-

Nitro (-NO₂) Vibrations:

-

This group provides one of the most unambiguous signatures in an IR spectrum. Due to the strong bond polarity, the stretching vibrations are very intense.[8]

-

Asymmetric Stretch (ν_as): A very strong, sharp band is expected between 1550-1500 cm⁻¹ .[8]

-

Symmetric Stretch (ν_s): A second strong band is expected between 1370-1330 cm⁻¹ .[8] The presence of both intense peaks is a classic indicator of a nitro group.[8]

-

-

Aromatic Ring Vibrations:

-

C-H Stretching: Aromatic C-H stretches appear as weaker bands just above 3000 cm⁻¹.

-

C=C Stretching: Ring "breathing" modes result in several bands of variable intensity between 1620-1450 cm⁻¹.

-

C-H Out-of-Plane Bending: The substitution pattern on the benzene ring can be inferred from strong bands in the 900-650 cm⁻¹ "fingerprint" region. For 1,3- (meta) disubstitution, characteristic bands are expected around 890-835 cm⁻¹ and 800-750 cm⁻¹.[8]

-

Protocol: FT-IR Data Acquisition via ATR

Attenuated Total Reflectance (ATR) is a preferred method for solid samples as it requires minimal sample preparation.

Caption: Experimental workflow for FT-IR analysis using an ATR accessory.

Step-by-Step Protocol:

-

Instrument Preparation: Ensure the FT-IR spectrometer and ATR accessory are powered on and have reached thermal equilibrium.

-

Crystal Cleaning: Thoroughly clean the surface of the ATR crystal (typically diamond or germanium) with a solvent-moistened wipe (e.g., isopropanol) and allow it to dry completely.

-

Background Collection: Acquire a background spectrum. This critical step measures the ambient atmosphere (H₂O, CO₂) and the instrument's response, which will be subtracted from the sample spectrum.

-

Sample Application: Place a small amount (a few milligrams) of the solid 3-Nitrobenzene-1-carbothioamide powder onto the center of the ATR crystal.

-

Pressure Application: Lower the ATR anvil to apply consistent pressure to the sample, ensuring good contact between the sample and the crystal surface.

-

Data Acquisition: Collect the sample spectrum. Typical parameters are a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16-32 scans to improve the signal-to-noise ratio.

-

Post-Analysis Cleaning: Clean the sample from the crystal and anvil surfaces immediately after the measurement.

-

Data Processing: Process the raw spectrum using the instrument software, applying baseline and ATR corrections as necessary.

Data Summary: Characteristic FT-IR Peaks

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group |

| 3400 - 3300 | Medium | Asymmetric N-H Stretch | Thioamide (-NH₂) |

| 3250 - 3150 | Medium | Symmetric N-H Stretch | Thioamide (-NH₂) |

| 3100 - 3000 | Weak-Medium | Aromatic C-H Stretch | Aromatic Ring |

| 1610 - 1580 | Medium-Strong | Aromatic C=C Stretch | Aromatic Ring |

| 1540 - 1515 | Very Strong | Asymmetric NO₂ Stretch | Nitro (-NO₂) ** |

| 1500 - 1470 | Strong | Thioamide I Band (C-N/N-H) | Thioamide |

| 1355 - 1340 | Very Strong | Symmetric NO₂ Stretch | Nitro (-NO₂) ** |

| ~880 | Medium-Strong | Aromatic C-H Out-of-Plane Bend | Aromatic (Meta-subst.) |

| ~780 | Medium-Strong | Aromatic C-H Out-of-Plane Bend | Aromatic (Meta-subst.) |

| 750 - 650 | Medium | G-Band (C=S contribution) | Thioamide (C=S) |

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

While FT-IR confirms the presence of functional groups, NMR spectroscopy provides a complete atomic-level map of the molecule's carbon-hydrogen framework. It relies on the principle that atomic nuclei with non-zero spin (like ¹H and ¹³C) behave like tiny magnets. When placed in a strong external magnetic field, they can absorb radiofrequency energy at unique frequencies (chemical shifts) that are highly dependent on their local electronic environment.

¹H NMR Analysis: Proton Environments

The ¹H NMR spectrum will reveal the number of distinct proton types, their connectivity (via spin-spin coupling), and their relative abundance (via integration). For 3-Nitrobenzene-1-carbothioamide, we expect signals from the thioamide NH₂ protons and the four aromatic protons.

-

Thioamide Protons (NH₂): These protons are often subject to fast chemical exchange and quadrupole broadening from the adjacent nitrogen. This typically results in a broad singlet, often significantly downfield due to the deshielding effect of the C=S bond. Its integration should correspond to two protons.

-

Aromatic Protons (Ar-H): The powerful electron-withdrawing nature of the nitro group dominates the electronic environment of the ring, causing all aromatic protons to be shifted significantly downfield.[9] The meta-substitution pattern creates four unique protons.

-

H-2: This proton is ortho to the thioamide and meta to the nitro group. It will be strongly deshielded and appear as a narrow triplet or singlet-like peak.

-

H-4: This proton is ortho to the nitro group and meta to the thioamide. It will be significantly deshielded and appear as a doublet of doublets (or a triplet).

-

H-5: This proton is para to the thioamide and meta to the nitro group. It will be the most shielded of the aromatic protons and appear as a clear triplet.

-

H-6: This proton is ortho to the thioamide and ortho to the nitro group, making it the most deshielded proton on the ring. It will appear as a doublet of doublets (or a triplet).

-

¹³C NMR Analysis: Carbon Environments

The ¹³C NMR spectrum will show a signal for each unique carbon atom in the molecule.

-

Thioamide Carbon (C=S): The thiocarbonyl carbon is highly deshielded and will appear as the most downfield signal in the spectrum, often in the 190-205 ppm range.

-

Aromatic Carbons: Six distinct signals are expected.

-

C-1 (C-CSNH₂): The ipso-carbon attached to the thioamide group.

-

C-3 (C-NO₂): The ipso-carbon attached to the nitro group will be highly deshielded due to the direct attachment of the electronegative group.[9]

-

C-2, C-4, C-5, C-6: The remaining four carbons will appear in the typical aromatic region (120-150 ppm), with their precise shifts determined by the combined electronic effects of the two substituents.

-

Protocol: NMR Sample Preparation and Data Acquisition

Caption: Experimental workflow for NMR sample preparation and analysis.

Step-by-Step Protocol:

-

Sample Preparation: Accurately weigh 5-10 mg of 3-Nitrobenzene-1-carbothioamide for ¹H NMR (or 20-30 mg for ¹³C NMR) and transfer it to a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.7 mL of a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice due to its high polarity, which effectively dissolves many thioamides and shifts the exchangeable NH proton signals downfield away from other signals.

-

Homogenization: Cap the NMR tube and gently invert it several times to ensure the sample is completely dissolved. A brief period in an ultrasonic bath can aid dissolution if needed.

-

Instrument Setup: Insert the sample into the NMR spectrometer. The instrument will then be tuned, locked to the deuterium signal of the solvent, and shimmed to optimize the magnetic field homogeneity.

-

¹H Spectrum Acquisition: Acquire the proton spectrum using a standard pulse sequence. A 30° or 45° pulse angle with a short relaxation delay (1-2 seconds) is usually sufficient.

-

¹³C Spectrum Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). This requires a larger number of scans than the proton spectrum due to the low natural abundance of ¹³C.

Data Summary: Predicted NMR Assignments (in DMSO-d₆)

¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Integration |

| ~9.5 - 10.5 | br s | -C(S)NH ₂ | 2H |

| ~8.65 | t, J ≈ 2.0 Hz | H-2 | 1H |

| ~8.30 | ddd, J ≈ 8.2, 2.3, 1.0 Hz | H-4 | 1H |

| ~8.20 | ddd, J ≈ 8.0, 2.0, 1.0 Hz | H-6 | 1H |

| ~7.75 | t, J ≈ 8.0 Hz | H-5 | 1H |

¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~198.5 | C =S |

| ~148.1 | C-3 (ipso-NO₂) |

| ~140.2 | C-1 (ipso-CSNH₂) |

| ~135.0 | C-6 |

| ~130.0 | C-5 |

| ~127.5 | C-4 |

| ~122.0 | C-2 |

Conclusion

The structural elucidation of 3-Nitrobenzene-1-carbothioamide is straightforwardly and definitively achieved through the synergistic application of FT-IR and NMR spectroscopy. FT-IR provides rapid confirmation of the essential nitro (-NO₂) and thioamide (-C(S)NH₂) functional groups through their intense and characteristic absorption bands. Subsequently, ¹H and ¹³C NMR spectroscopy offers a detailed, atom-by-atom map of the molecular architecture, confirming the meta-substitution pattern on the aromatic ring and the precise chemical environment of each proton and carbon nucleus. The protocols and expected data presented in this note serve as a comprehensive guide for researchers to reliably verify the identity and purity of this compound, enabling further exploration of its chemical and biological potential.

References

-

Parvez, S., et al. (2022). "Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents: Apoptosis, Molecular Docking, ADME Assay, and DNA Binding Studies." ACS Omega. Available at: [Link]

-

Britannica, The Editors of Encyclopaedia. (2024). "Nitrobenzene". Encyclopedia Britannica. Available at: [Link]

-

Smith, B. C. (2020). "Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition." Spectroscopy Online. Available at: [Link]

-

CPAchem Ltd. (2023). "Safety data sheet: Nitrobenzene". Available at: [Link]

-

Jensen, K. A., & Nielsen, P. H. (1966). "Infrared Spectra of Thioamides and Selenoamides." Acta Chemica Scandinavica. Available at: [Link]

-

DC Fine Chemicals. (2024). "Safety Data Sheet: Nitrobenzene". Available at: [Link]

-